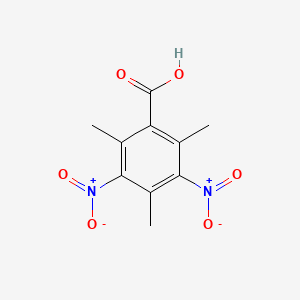
1-(2-Phenylethyl)piperidin-2-one;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Phenylethyl)piperidin-2-one;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Phenylethyl)piperidin-2-one;hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of phenylethylamine with a suitable carbonyl compound under acidic conditions to form the piperidinone ring . Another approach involves the hydrogenation of pyridine derivatives using metal-based nanocatalysts .
Industrial Production Methods
Industrial production of piperidine derivatives often employs continuous flow reactions and microwave irradiation to enhance yield and efficiency . These methods allow for the large-scale synthesis of piperidine compounds with high selectivity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Phenylethyl)piperidin-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding lactams using oxidizing agents like sodium chlorite.
Reduction: Hydrogenation to form piperidine derivatives.
Substitution: Reactions with halides to introduce different substituents on the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Sodium chlorite, potassium permanganate.
Reducing Agents: Hydrogen gas with metal catalysts (e.g., palladium, platinum).
Substitution Reagents: Alkyl halides, aryl halides.
Major Products
The major products formed from these reactions include various substituted piperidines and piperidinones, which are valuable intermediates in pharmaceutical synthesis .
Aplicaciones Científicas De Investigación
1-(2-Phenylethyl)piperidin-2-one;hydrochloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(2-Phenylethyl)piperidin-2-one;hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand for various receptors or enzymes, modulating their activity and leading to desired biological effects . The exact pathways and targets depend on the specific application and the structure of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]prop-2-enamide (Acrylfentanyl) .
- N-phenyl-N-[cis,trans-1-oxido-1-(2-phenylethyl)piperidin-4-yl]propanamide (Fentanyl N-Oxide) .
- 1-Phenyl-2-(piperidin-1-yl)ethanone hydrochloride .
Uniqueness
1-(2-Phenylethyl)piperidin-2-one;hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Propiedades
Fórmula molecular |
C13H18ClNO |
|---|---|
Peso molecular |
239.74 g/mol |
Nombre IUPAC |
1-(2-phenylethyl)piperidin-2-one;hydrochloride |
InChI |
InChI=1S/C13H17NO.ClH/c15-13-8-4-5-10-14(13)11-9-12-6-2-1-3-7-12;/h1-3,6-7H,4-5,8-11H2;1H |
Clave InChI |
NQVHTKUQPJWULM-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C(=O)C1)CCC2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


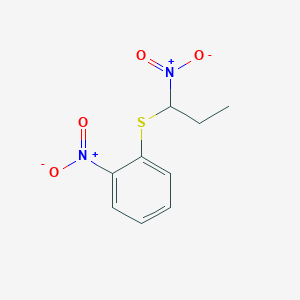

![2-[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethanol](/img/structure/B13987022.png)


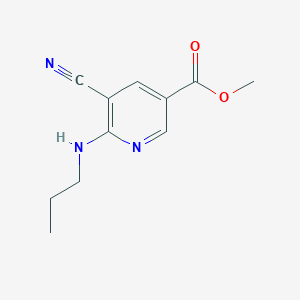
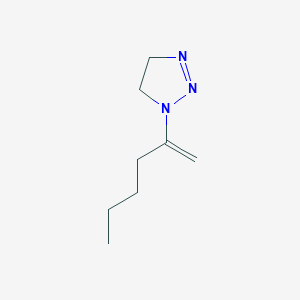

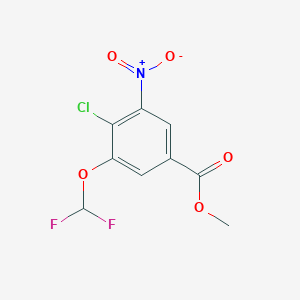

![1-[2-(Morpholin-4-yl)ethyl]-5-nitro-1H-benzimidazole](/img/structure/B13987062.png)
